molecular formula C4H7N3O2S2 B14221449 Methanesulfonamide, N-(5-amino-2-thiazolyl)- CAS No. 828920-35-0

Methanesulfonamide, N-(5-amino-2-thiazolyl)-

Cat. No.: B14221449
CAS No.: 828920-35-0
M. Wt: 193.3 g/mol
InChI Key: WBFVNJOQPIUWJX-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(5-amino-2-thiazolyl)- is a chemical compound with the molecular formula C4H7N3O2S2. It contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms. This compound is characterized by the presence of a primary amine group and a sulfonamide group, making it a versatile molecule in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(5-amino-2-thiazolyl)- typically involves the reaction of 5-amino-2-thiazole with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to prevent any side reactions .

Industrial Production Methods

Industrial production of Methanesulfonamide, N-(5-amino-2-thiazolyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(5-amino-2-thiazolyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanesulfonamide, N-(5-amino-2-thiazolyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(5-amino-2-thiazolyl)- involves its interaction with specific molecular targets. The primary amine group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzyme active sites. These interactions can inhibit enzyme activity or alter the function of biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonamide, N-(5-methylamino-2-thiazolyl)-
  • Methanesulfonamide, N-(5-amino-2-methoxyphenyl)-

Uniqueness

Methanesulfonamide, N-(5-amino-2-thiazolyl)- is unique due to its specific combination of a thiazole ring, primary amine group, and sulfonamide group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

828920-35-0

Molecular Formula

C4H7N3O2S2

Molecular Weight

193.3 g/mol

IUPAC Name

N-(5-amino-1,3-thiazol-2-yl)methanesulfonamide

InChI

InChI=1S/C4H7N3O2S2/c1-11(8,9)7-4-6-2-3(5)10-4/h2H,5H2,1H3,(H,6,7)

InChI Key

WBFVNJOQPIUWJX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC=C(S1)N

Origin of Product

United States

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